molecular formula C8H17NO2 B14041071 Tropine hydrate

Tropine hydrate

Cat. No.: B14041071
M. Wt: 159.23 g/mol
InChI Key: CUKOYCMHZJODGT-PAFGHYSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tropine hydrate is a derivative of tropane, a bicyclic organic compound. This compound contains a hydroxyl group at the third carbon, making it a heterocyclic alcohol and an amine. It is a white hygroscopic crystalline powder that is highly soluble in water, diethyl ether, and ethanol . Tropine is a central building block of many chemicals active in the nervous system, including tropane alkaloids .

Chemical Reactions Analysis

Types of Reactions

Tropine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tropine hydrate has a wide range of applications in scientific research:

Mechanism of Action

Tropine hydrate exerts its effects primarily through its interaction with the nervous system. It acts as a competitive antagonist of muscarinic receptors, blocking the effects of acetylcholine. This inhibition leads to various physiological effects, such as pupil dilation and reduced glandular secretions . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are primarily related to the parasympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tropine hydrate is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. Unlike pseudotropine, which has the hydroxyl group in the equatorial position, tropine’s axial hydroxyl group makes it more suitable for certain synthetic applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrate

InChI

InChI=1S/C8H15NO.H2O/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H2/t6-,7+,8?;

InChI Key

CUKOYCMHZJODGT-PAFGHYSMSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)O.O

Canonical SMILES

CN1C2CCC1CC(C2)O.O

Origin of Product

United States

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